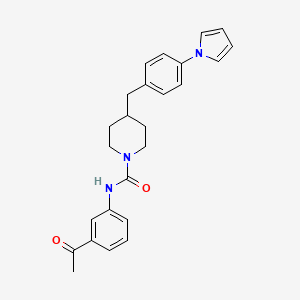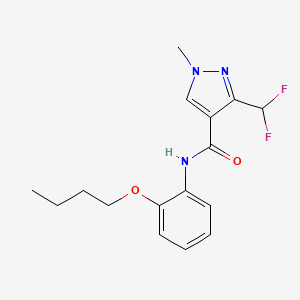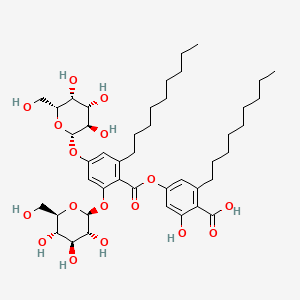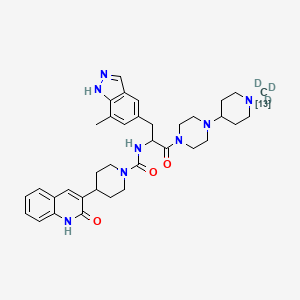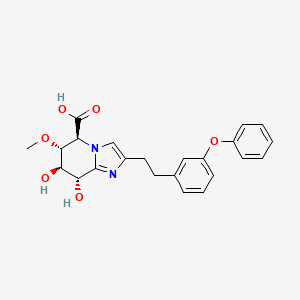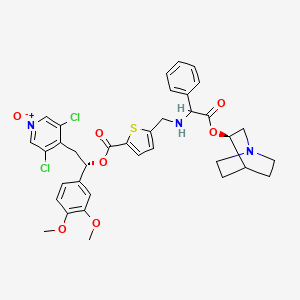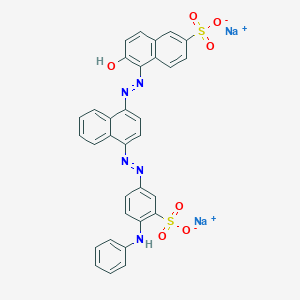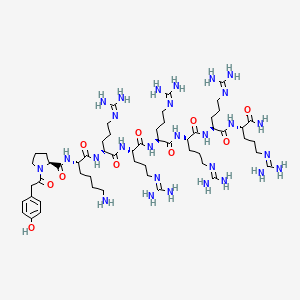
deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmacology, and medical research. The sequence of amino acids in this peptide includes deamino-nTyr (deaminated tyrosine), proline, lysine, and multiple arginine residues, which contribute to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (deamino-nTyr) is attached to a solid resin.
Coupling: Each subsequent amino acid (Pro, Lys, Arg, etc.) is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical-grade peptides.
化学反应分析
Types of Reactions
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as tyrosine and arginine, under oxidative conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while substitution can yield peptides with altered amino acid sequences.
科学研究应用
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, protein-protein interactions, and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle, antimicrobial agent, and in cancer research.
Industry: Utilized in the development of diagnostic assays, biosensors, and as a component in biotechnological processes.
作用机制
The mechanism of action of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The multiple arginine residues in the peptide sequence contribute to its high affinity for negatively charged biomolecules, such as nucleic acids and cell membranes. This interaction can modulate cellular processes, including signal transduction, gene expression, and membrane permeability.
相似化合物的比较
Similar Compounds
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A similar peptide with a slightly different amino acid sequence.
Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro: A macrocyclic melanocortin peptide agonist with extracyclic arginine residues.
NMA-Gly-Cys-Gly-Val-Leu-Leu-Lys(dnp)-Arg-Arg-NH2: A peptide with a similar arginine-rich sequence.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple arginine residues enhances its binding affinity for negatively charged molecules, making it a valuable tool in various research and therapeutic applications.
属性
分子式 |
C55H100N28O10 |
|---|---|
分子量 |
1313.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H100N28O10/c56-22-2-1-10-34(82-49(93)40-17-9-29-83(40)41(85)30-31-18-20-32(84)21-19-31)44(88)78-36(13-5-25-72-52(62)63)46(90)80-38(15-7-27-74-54(66)67)48(92)81-39(16-8-28-75-55(68)69)47(91)79-37(14-6-26-73-53(64)65)45(89)77-35(12-4-24-71-51(60)61)43(87)76-33(42(57)86)11-3-23-70-50(58)59/h18-21,33-40,84H,1-17,22-30,56H2,(H2,57,86)(H,76,87)(H,77,89)(H,78,88)(H,79,91)(H,80,90)(H,81,92)(H,82,93)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI 键 |
UVDZRYDWESJRQX-TZPCGENMSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


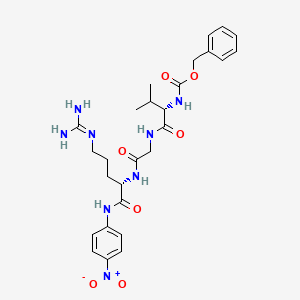
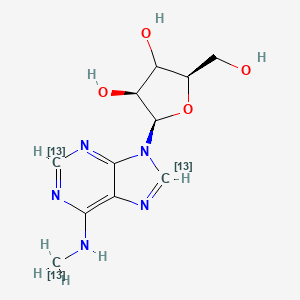

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
